molecular formula C12H16O4 B12557657 3,5-Dimethoxyphenyl butanoate CAS No. 144688-05-1

3,5-Dimethoxyphenyl butanoate

Cat. No.: B12557657
CAS No.: 144688-05-1
M. Wt: 224.25 g/mol
InChI Key: UDYCIUMNQQUPER-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenyl butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxyphenyl butanoate typically involves the esterification of 3,5-dimethoxyphenol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenyl butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethoxyphenol and butanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: 3,5-Dimethoxyphenol and butanoic acid.

    Reduction: 3,5-Dimethoxyphenyl butanol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxyphenyl butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxyphenyl butanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 3,5-dimethoxyphenol and butanoic acid, which can then exert their effects on biological systems. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl butanoate: Similar structure but with methoxy groups at the 3 and 4 positions.

    3,5-Dimethoxyphenyl acetate: Similar structure but with an acetate ester group instead of butanoate.

    3,5-Dimethoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an ester.

Uniqueness

3,5-Dimethoxyphenyl butanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the butanoate ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

144688-05-1

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3,5-dimethoxyphenyl) butanoate

InChI

InChI=1S/C12H16O4/c1-4-5-12(13)16-11-7-9(14-2)6-10(8-11)15-3/h6-8H,4-5H2,1-3H3

InChI Key

UDYCIUMNQQUPER-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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